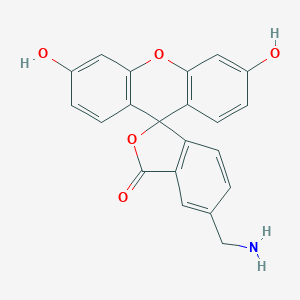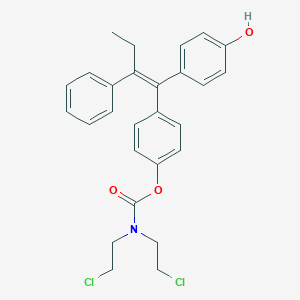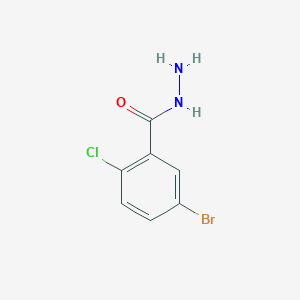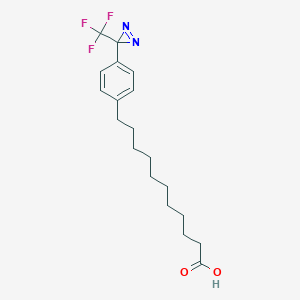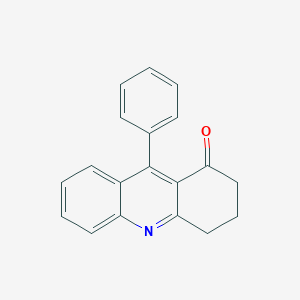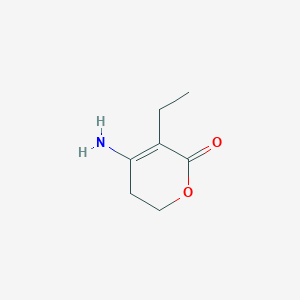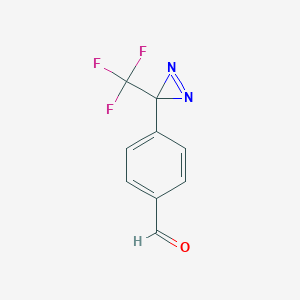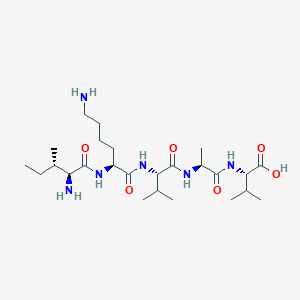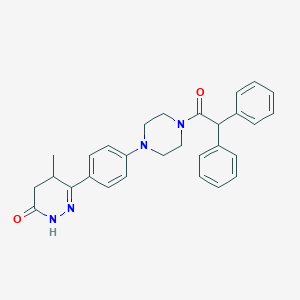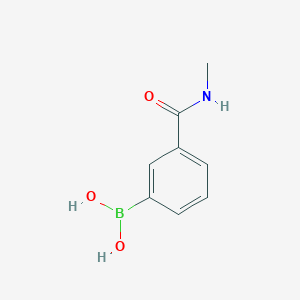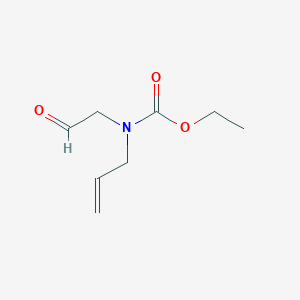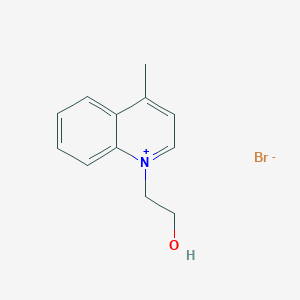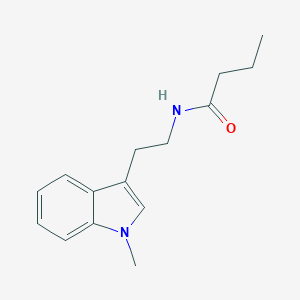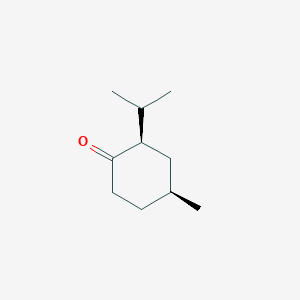
(2R,4S)-4-Methyl-2-propan-2-ylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-4-Methyl-2-propan-2-ylcyclohexan-1-one, commonly known as menthone, is a cyclic monoterpene ketone found in various essential oils. It has a pleasant minty aroma and is widely used in the food, pharmaceutical, and cosmetic industries. Menthone is known for its numerous biological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
作用機序
The exact mechanism of action of menthone is not fully understood. However, it has been suggested that menthone exerts its biological effects through various pathways, including inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, modulation of the nuclear factor-kappa B (NF-κB) pathway, and activation of the peroxisome proliferator-activated receptor (PPAR) pathway.
生化学的および生理学的効果
Menthone has been shown to possess various biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Menthone also possesses analgesic activity by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. Additionally, menthone has been found to exhibit antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
Menthone has several advantages and limitations when used in lab experiments. One of the advantages of menthone is its availability and low cost. It is also relatively easy to synthesize, making it an attractive compound for research. However, one of the limitations of menthone is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on menthone. One possible direction is the investigation of its potential use in the treatment of cancer. Menthone has been found to exhibit antitumor activity, and further studies are needed to determine its mechanism of action and potential therapeutic applications. Another possible direction is the investigation of its potential use in the treatment of Alzheimer's disease. Menthone has been found to possess antioxidant activity, which may be beneficial in the treatment of neurodegenerative diseases. Finally, further studies are needed to determine the safety and efficacy of menthone in humans, as most of the current research has been conducted in vitro or in animal models.
Conclusion:
In conclusion, menthone is a cyclic monoterpene ketone with numerous biological properties and potential therapeutic applications. It can be synthesized via various methods and has been extensively studied for its anti-inflammatory, analgesic, antimicrobial, antitumor, and antioxidant activities. Menthone has several advantages and limitations when used in lab experiments, and there are several future directions for research, including its potential use in the treatment of cancer and Alzheimer's disease.
合成法
Menthone can be synthesized via various methods, including steam distillation of peppermint oil, catalytic hydrogenation of pulegone, and oxidation of menthol. The most commonly used method for the synthesis of menthone is the oxidation of menthol using oxidizing agents such as chromic acid, potassium permanganate, or sodium hypochlorite.
科学的研究の応用
Menthone has been extensively studied for its biological properties and potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, antimicrobial, antitumor, and antioxidant activities. Menthone has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
特性
CAS番号 |
150024-90-1 |
|---|---|
製品名 |
(2R,4S)-4-Methyl-2-propan-2-ylcyclohexan-1-one |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(2R,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-6-8(3)4-5-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1 |
InChIキー |
GILWTRLAOHAXCK-DTWKUNHWSA-N |
異性体SMILES |
C[C@H]1CCC(=O)[C@H](C1)C(C)C |
SMILES |
CC1CCC(=O)C(C1)C(C)C |
正規SMILES |
CC1CCC(=O)C(C1)C(C)C |
同義語 |
Cyclohexanone, 4-methyl-2-(1-methylethyl)-, (2R-cis)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



